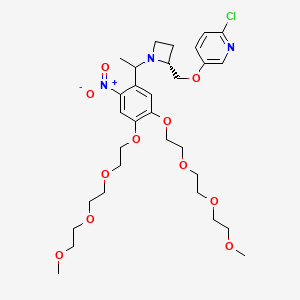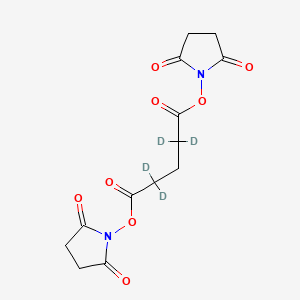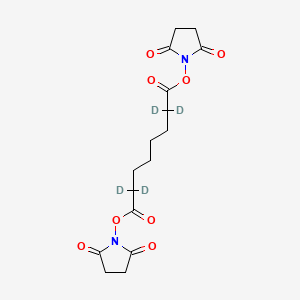
GC813
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GC813 is a potent and permeable inhibitor of MERS coronavirus 3CL protease.
Wissenschaftliche Forschungsanwendungen
1. Glioma Stem Cells (GSCs) and Tumor Analysis
- Optimization of GSC Isolation: A study by Lv et al. (2016) highlighted the optimized dissociation protocol for isolating GSCs, crucial for future research in glioma stem cell biology.
- Radiosensitivity in GSCs: Another significant study by Chiblak et al. (2016) investigated the radiosensitivity of GSCs, providing insights into potential cancer treatments.
- GSC Markers and Assays: The utility and limitations of different assays for GSC research, including CD133 Immunophenotyping, were explored by Wan et al. (2010).
2. GSCs in Angiogenesis and Drug Resistance
- GSCs in Angiogenesis: A study by Yao et al. (2008) discussed the role of CD133+ GSCs in angiogenesis, crucial for understanding tumor growth.
- Targeting GSCs for Cancer Therapy: Research by Brown et al. (2012) focused on targeting GSCs for eradicating cancer cells, a potential therapeutic avenue.
3. Metabolic Flux Analysis in GSCs
- Workflow for Metabolic Flux Analysis: Dalman et al. (2010) presented a workflow for metabolic flux analysis in GSCs, which is critical for understanding cellular metabolism in cancer.
4. Genetic and Molecular Analysis in GSCs
- High-throughput RNAi Screening: The study by Liu et al. (2013) on high-throughput RNAi screening offered insights into genes controlling GSC migration and survival.
- NAMPT Gene in GSC Maintenance: Lucena-Cacace et al. (2019) researched the role of the NAMPT gene in GSC maintenance, providing a target for glioma therapy.
5. Drug Delivery Systems Targeting GSCs
- Dual-Targeting Immunoliposomes: Research on dual-targeting immunoliposomes for GSCs by Kim et al. (2018) explored innovative drug delivery systems.
6. GSCs in Therapeutic Resistance and Treatment
- GSCs and Chemotherapy Resistance: The study by Wu et al. (2015) on cardamonin's impact on GSCs provides insights into overcoming chemotherapy resistance.
- ADAM17 Role in GSC Invasion: Chen et al. (2013) investigated the role of ADAM17 in GSC invasion, important for developing new treatments.
7. Clinical and Prognostic Studies in Glioblastoma
- CSC Analysis in Clinical Outcomes: Pallini et al. (2008) provided valuable data on the prognostic potential of CSC analysis in glioblastoma patients.
8. Molecular and Cellular Pathways in GSC Differentiation
- Gene Expression in GSC Differentiation: Zhang et al. (2015) explored gene expression profiles during GSC differentiation, important for understanding tumor biology.
9. Research Methodologies in Carbohydrate Metabolism
- GC/MS Analysis in Carbohydrate Metabolism: Price (2004) discussed methodologies for analyzing 13C-enrichment in carbohydrates, applicable in metabolic studies.
Eigenschaften
Produktname |
GC813 |
|---|---|
Molekularformel |
C22H31ClN3NaO8S |
Molekulargewicht |
556.0 |
IUPAC-Name |
Sodium (2S)-2-((S)-2-(((3-chlorophenethoxy)carbonyl)amino)-4-methylpentanamido)-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C22H32ClN3O8S.Na/c1-13(2)10-17(26-22(30)34-9-7-14-4-3-5-16(23)11-14)20(28)25-18(21(29)35(31,32)33)12-15-6-8-24-19(15)27;/h3-5,11,13,15,17-18,21,29H,6-10,12H2,1-2H3,(H,24,27)(H,25,28)(H,26,30)(H,31,32,33);/q;+1/p-1/t15-,17-,18-,21?;/m0./s1 |
InChI-Schlüssel |
ZIVZAVLWWUPQGT-FCSMXUNPSA-M |
SMILES |
O=S(C(O)[C@@H](NC([C@@H](NC(OCCC1=CC=CC(Cl)=C1)=O)CC(C)C)=O)C[C@H]2C(NCC2)=O)([O-])=O.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GC-813; GC 813; GC813 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile](/img/structure/B1192653.png)

![N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B1192666.png)
